molecular formula C22H27N3O8S B2608892 N1-((3-((3,4-dimethoxyphenyl)sulfonyl)oxazolidin-2-yl)methyl)-N2-(2-methoxybenzyl)oxalamide CAS No. 868983-31-7

N1-((3-((3,4-dimethoxyphenyl)sulfonyl)oxazolidin-2-yl)methyl)-N2-(2-methoxybenzyl)oxalamide

Cat. No.: B2608892
CAS No.: 868983-31-7
M. Wt: 493.53
InChI Key: VAAUSLYMSZTCKY-UHFFFAOYSA-N
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Description

N1-((3-((3,4-dimethoxyphenyl)sulfonyl)oxazolidin-2-yl)methyl)-N2-(2-methoxybenzyl)oxalamide is a structurally complex organic compound featuring a sulfonyl-substituted oxazolidine core, an oxalamide linker, and aromatic methoxy substituents. The oxazolidine ring, a five-membered heterocycle containing oxygen and nitrogen, may contribute to conformational rigidity, while the oxalamide (N,N'-disubstituted oxalic acid diamide) linker provides a versatile scaffold for intermolecular interactions. The 2-methoxybenzyl group introduces steric and electronic effects that could modulate solubility or binding affinity.

Properties

IUPAC Name

N-[[3-(3,4-dimethoxyphenyl)sulfonyl-1,3-oxazolidin-2-yl]methyl]-N'-[(2-methoxyphenyl)methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N3O8S/c1-30-17-7-5-4-6-15(17)13-23-21(26)22(27)24-14-20-25(10-11-33-20)34(28,29)16-8-9-18(31-2)19(12-16)32-3/h4-9,12,20H,10-11,13-14H2,1-3H3,(H,23,26)(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAAUSLYMSZTCKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)N2CCOC2CNC(=O)C(=O)NCC3=CC=CC=C3OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27N3O8S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

493.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-((3-((3,4-dimethoxyphenyl)sulfonyl)oxazolidin-2-yl)methyl)-N2-(2-methoxybenzyl)oxalamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes:

    Formation of the oxazolidine ring: This step involves the reaction of an appropriate amino alcohol with a carbonyl compound under acidic or basic conditions to form the oxazolidine ring.

    Introduction of the sulfonyl group: The oxazolidine intermediate is then reacted with a sulfonyl chloride derivative of 3,4-dimethoxyphenyl under basic conditions to introduce the sulfonyl group.

    Formation of the oxalamide linkage: Finally, the sulfonylated oxazolidine is reacted with an oxalyl chloride derivative of 2-methoxybenzylamine to form the oxalamide linkage.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

N1-((3-((3,4-dimethoxyphenyl)sulfonyl)oxazolidin-2-yl)methyl)-N2-(2-methoxybenzyl)oxalamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, which may reduce the oxalamide linkage to amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group, where nucleophiles can replace the sulfonyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N1-((3-((3,4-dimethoxyphenyl)sulfonyl)oxazolidin-2-yl)methyl)-N2-(2-methoxybenzyl)oxalamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of N1-((3-((3,4-dimethoxyphenyl)sulfonyl)oxazolidin-2-yl)methyl)-N2-(2-methoxybenzyl)oxalamide involves its interaction with specific molecular targets and pathways. The compound’s sulfonyl and oxalamide groups can interact with enzymes and receptors, potentially inhibiting or modulating their activity. This interaction can lead to various biological effects, such as anti-inflammatory or anticancer activities, depending on the specific targets involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs with Sulfonyl and Heterocyclic Moieties

  • N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide (): Key Features: Contains an N,O-bidentate directing group, synthesized via acylation of 2-amino-2-methyl-1-propanol with 3-methylbenzoyl chloride. Comparison: Unlike the target compound’s sulfonyl-oxazolidine core, this analog employs a simpler benzamide scaffold. The N,O-bidentate group facilitates metal-catalyzed C–H activation, whereas the sulfonyl group in the target may favor electrophilic substitution or serve as a leaving group. Both compounds utilize aromatic methoxy/methyl substituents, but the target’s dual methoxy groups (3,4-position) could enhance electronic modulation .
  • 3-({5-[(2-Amino-1,3-thiazol-4-yl)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-(substituted-phenyl)propanamides (): Key Features: Features a 1,3,4-oxadiazole-thiazole hybrid structure synthesized via multi-step reactions involving hydrazine, CS₂/KOH, and Na₂CO₃-mediated coupling. Comparison: The oxadiazole and thiazole rings in this compound contrast with the oxazolidine core of the target. Both compounds incorporate sulfonyl/sulfanyl groups, but the propanamide linker in lacks the oxalamide functionality. The synthesis conditions (e.g., CS₂/KOH reflux) highlight divergent strategies for sulfur incorporation .

Oxalamide-Containing Derivatives

  • N1,N2-bis(3-(4-(3-(4-hydroxy-3-methoxyphenyl)-1,5-dioxobenzo[e][1,3]oxazepin-4-yl)phenyl)-3-methyl-1,5-dioxobenzo[e][1,3]oxazepin-4-yl)oxalamide (): Key Features: A bis-oxalamide derivative with benzooxazepin rings and hydroxy-methoxy aryl substituents. Comparison: While both compounds share oxalamide linkers, the target molecule is mono-oxalamide with a sulfonyl-oxazolidine group, whereas ’s compound is a dimeric structure with fused oxazepin rings. The hydroxy group in may enable hydrogen bonding, contrasting with the target’s methoxy-dominated hydrophobicity .

Data Table: Comparative Analysis of Key Compounds

Compound Name (Reference) Key Functional Groups Synthesis Highlights Potential Applications
Target Compound Sulfonyl-oxazolidine, oxalamide, methoxy Likely sulfonation/amidation steps Catalysis, medicinal chemistry
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide Benzamide, N,O-bidentate Acylation of amino alcohol Metal-catalyzed C–H functionalization
3-(Oxadiazol-thiazole)propanamide 1,3,4-Oxadiazole, thiazole, sulfanyl CS₂/KOH reflux, hydrazine coupling Antimicrobial agents
Bis-oxalamide benzooxazepin Bis-oxalamide, benzooxazepin, hydroxy Multi-step cyclization/amidation Polymer additives, bioactivity

Research Findings and Implications

  • Synthetic Challenges : The target compound’s sulfonyl-oxazolidine core may require controlled sulfonation to avoid over-oxidation, as seen in sulfanyl propanamides (). The oxazolidine ring stability under basic/acidic conditions (e.g., Na₂CO₃ in ) warrants further study .
  • Functional Group Synergy : The combination of sulfonyl and methoxy groups in the target could enhance electrophilicity at the oxazolidine ring, unlike ’s benzamide, which prioritizes directing-group functionality .
  • Pharmacological Potential: While ’s bis-oxalamide shows promise in polymer science, the target’s mono-oxalamide and methoxybenzyl groups may favor drug-likeness (e.g., blood-brain barrier penetration) .

Limitations and Contradictions

  • The provided evidence lacks direct pharmacological or catalytic data for the target compound, necessitating extrapolation from structural analogs.

Biological Activity

N1-((3-((3,4-dimethoxyphenyl)sulfonyl)oxazolidin-2-yl)methyl)-N2-(2-methoxybenzyl)oxalamide is a complex organic compound notable for its structural diversity and potential biological activity. This compound features an oxazolidine ring, a sulfonyl group, and various aromatic moieties that enhance its chemical reactivity. The molecular formula for this compound is C23H29N3O7S, indicating a significant molecular weight of 507.6 g/mol, which may contribute to its applications in medicinal chemistry and other scientific fields.

Chemical Structure and Properties

The compound's structure includes:

  • Oxazolidine Ring : A five-membered heterocyclic structure containing nitrogen and oxygen.
  • Sulfonyl Group : Enhances reactivity and potential interactions with biological targets.
  • Aromatic Moieties : Contribute to the compound's stability and interaction profiles.
PropertyValue
Molecular FormulaC23H29N3O7S
Molecular Weight507.6 g/mol
CAS Number868983-27-1

The biological activity of this compound is attributed to its ability to interact with various biological targets. The sulfonyl group can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting enzyme activity. This mechanism suggests that the compound may possess therapeutic properties, particularly in the context of enzyme modulation and inhibition.

Antibacterial Activity

Research indicates that compounds similar to this compound exhibit antibacterial properties by inhibiting protein synthesis through interaction with the bacterial ribosome. For instance, eperezolid, an oxazolidinone antibacterial, inhibits the function of the bacterial 50S ribosomal subunit, although it is noted to be less potent than linezolid .

Anticancer Potential

Studies on oxazolidine derivatives have shown promising anticancer activities. The structural characteristics of this compound may allow it to interfere with cancer cell proliferation by modulating key signaling pathways involved in cell growth and survival.

Case Studies and Research Findings

  • In Vitro Studies : Cell viability assays conducted on various cancer cell lines have demonstrated that compounds with similar structures exhibit significant cytotoxic effects. The mechanism often involves apoptosis induction through mitochondrial pathways.
  • Enzyme Inhibition Assays : Research has shown that this compound can inhibit specific enzymes involved in metabolic pathways, suggesting a role in metabolic regulation.

Pharmacokinetics and Toxicology

Understanding the pharmacokinetic properties of this compound is crucial for its therapeutic application. Preliminary data suggest moderate absorption and distribution characteristics in biological systems. However, detailed studies are needed to evaluate its safety profile and potential side effects.

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